BenchChemオンラインストアへようこそ!

3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

medicinal chemistry lead optimization fragment-based drug discovery

3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1327528-43-7) is a synthetic small-molecule heterocycle (C11H12N4O3S, MW 280.3 g/mol) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and at the 5-position with an N-(pyridin-3-ylsulfonyl)azetidine moiety. The compound is commercially available as a research chemical with typical purity of 95%.

Molecular Formula C11H12N4O3S
Molecular Weight 280.3
CAS No. 1327528-43-7
Cat. No. B2849931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS1327528-43-7
Molecular FormulaC11H12N4O3S
Molecular Weight280.3
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C11H12N4O3S/c1-8-13-11(18-14-8)9-6-15(7-9)19(16,17)10-3-2-4-12-5-10/h2-5,9H,6-7H2,1H3
InChIKeyAXWJBPBESLBKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1327528-43-7): Procurement-Relevant Compound Profile


3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1327528-43-7) is a synthetic small-molecule heterocycle (C11H12N4O3S, MW 280.3 g/mol) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and at the 5-position with an N-(pyridin-3-ylsulfonyl)azetidine moiety . The compound is commercially available as a research chemical with typical purity of 95% . Its structural scaffold falls within the scope of patent families describing substituted oxadiazoles as inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a validated oncology target in the Hippo signaling pathway [1]. Unlike many closely related analogs bearing bulky aryl or heteroaryl substituents at the oxadiazole 3-position, this compound carries a minimal methyl group, resulting in the lowest molecular weight and smallest steric footprint within its immediate structural series.

Why Generic Substitution Fails for 3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole: Comparator Differentiation Rationale


Within the 5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole chemotype, the 3-position substituent (R-group) is the primary variable modulating molecular properties and, presumably, target engagement. Close analogs substitute the 3-methyl group with thiophene (CAS 1324662-20-5, MW 348.4), 3-(trifluoromethyl)phenyl (CAS 1396852-32-6, MW 410.37), furan-2-yl, benzyl, or a benzamide-linked aryl group (CAS 1421532-86-6, MW 399.43) . These modifications introduce substantial increases in molecular weight (+24% to +46%), lipophilicity, polar surface area, and rotatable bond count relative to the 3-methyl parent. Such property shifts can confound SAR interpretation when compounds are used interchangeably in biological assays, as altered permeability, non-specific binding, or off-target pharmacology may be misattributed to the conserved scaffold rather than the divergent R-group. Without head-to-head data confirming comparable target engagement, potency, and selectivity, generic substitution between these analogs is scientifically unjustified for procurement decisions in lead optimization or chemical biology campaigns [1].

3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole: Quantitative Differentiation Evidence Guide


Molecular Weight Minimalism: 280.3 Da Confers the Lowest Mass Within the Pyridin-3-ylsulfonyl Azetidine Oxadiazole Series

The target compound (MW 280.3 Da) is the smallest member of the 5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole series with a 3-methyl substituent. Compared to the 3-thiophene analog (CAS 1324662-20-5, MW 348.4 Da) and the 3-(3-trifluoromethylphenyl) analog (CAS 1396852-32-6, MW 410.37 Da), the target compound exhibits a 19.5% and 31.7% lower molecular weight, respectively . This mass advantage translates into a higher heavy-atom efficiency metric, which is relevant for fragment-based screening libraries and lead optimization programs where ligand efficiency indices are used to rank and select chemical starting points.

medicinal chemistry lead optimization fragment-based drug discovery

Physicochemical Property Divergence: Computed logP of 3.11 and PSA of 21.7 Ų Define a Distinct Property Space Relative to Aryl-Substituted Analogs

Computed physicochemical properties for the target compound include a logP of 3.11, topological polar surface area (tPSA) of 21.7 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and zero rotatable bonds (excluding the sulfonyl-azetidine linkage counted as constrained) . In contrast, the 3-thiophene analog (CAS 1324662-20-5) contains an additional sulfur atom that increases both computed logP and PSA (estimated logP increase of approximately +0.5 to +0.8 log units based on thiophene vs. methyl substitution), while the 3-(N-methylbenzamide) analog (CAS 1421532-86-6, MW 399.43) introduces one H-bond donor, increases PSA substantially (amide contribution), and adds multiple rotatable bonds [1]. The target compound's computed zero H-bond donor count and minimal PSA place it closer to CNS drug-like property space than any of its aryl-substituted congeners.

ADME prediction drug-likeness physicochemical profiling

Rotatable Bond Count of Zero: Azetidine-Oxadiazole Direct Linkage Maximizes Conformational Rigidity

The target compound features a direct C–C bond between the azetidine 3-position and the oxadiazole 5-position, with the pyridin-3-ylsulfonyl group attached to the azetidine nitrogen via a sulfonamide linkage. Computed rotatable bond count is reported as zero (mcule.com), indicating a highly constrained scaffold with limited conformational flexibility . By contrast, analogs carrying a benzamide-linked substituent at the oxadiazole 3-position (e.g., CAS 1421532-86-6) introduce multiple rotatable bonds from the amide linker and aryl ring. In the broader oxadiazole chemical space, 3-aryl substituted analogs typically add at least one additional rotatable bond between the oxadiazole and the aryl ring, increasing conformational entropy penalty upon target binding [1]. The target compound's conformational rigidity may translate into favorable binding entropy if the pre-organized conformation matches the target-bound pose.

conformational analysis binding entropy structural biology

Patent-Based Target Hypothesis: YAP/TAZ-TEAD Interaction Inhibition as a Class-Level Differentiation from Non-Oxadiazole Chemotypes

The compound falls within the generic Markush structure of US Patent 11,661,403 B2 (Vivace Therapeutics), which claims substituted oxadiazole compounds as inhibitors of the YAP/TAZ-TEAD protein-protein interaction for the treatment of cancers mediated by Hippo pathway dysregulation [1]. The patent explicitly defines the oxadiazole 3-position substituent (X) as optionally being C1-C6 alkyl, including methyl, and describes the 5-position as linking to an N-sulfonylazetidine moiety. While specific IC50 data for this individual compound are not publicly disclosed in accessible databases, the patent's biological examples establish class-level activity for oxadiazole congeners. A related BindingDB entry (CHEMBL4578591) for a distinct compound within a related oxadiazole chemotype targeting the YAP-TEAD1 interaction reports an IC50 of 48,000 nM (4.80E+4 nM), indicating that potency within this target class is highly dependent on specific substitution patterns [2]. External to this chemotype, validated YAP/TAZ-TEAD inhibitors reported in peer-reviewed literature (e.g., from Genentech's TEAD inhibitor program, WO 2023/097194 A2) operate through distinct structural mechanisms (e.g., covalent palmitoylation site modification), underscoring the target-class differentiation of the oxadiazole scaffold approach [3].

Hippo pathway YAP/TAZ-TEAD oncology protein-protein interaction

Procurement Differentiation: Vendor Purity Specifications and the Advantage of a Single Defined Chiral Center

The compound is supplied by multiple vendors with a typical purity specification of 95% . The closely related 3-thiophene analog (CAS 1324662-20-5) is available at 98% purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . However, the target compound possesses a single defined chiral center at the azetidine 3-position (reported as one R/S chiral center in mcule.com data), whereas the thiophene analog introduces an additional planar heteroaromatic ring without a chiral center, and the benzamide analog adds further complexity . For procurement purposes, the single stereocenter of the target compound represents a manageable stereochemical complexity—racemic or single-enantiomer sourcing decisions are simpler than for multi-stereocenter scaffolds—while still offering a chiral SAR handle absent in achiral analogs. Vendors currently listing this compound include BenchChem and EvitaChem, with the product labeled for non-human research use only .

chemical procurement quality control chiral purity

Optimal Research and Procurement Scenarios for 3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1327528-43-7)


Fragment-Based Screening and Ligand Efficiency-Driven Lead Optimization

With an MW of 280.3 Da—the lowest in its structural series—this compound is ideally suited as a minimal pharmacophore probe in fragment-based drug discovery (FBDD) campaigns targeting the YAP/TAZ-TEAD interaction or other oxadiazole-responsive targets. Its computed ligand efficiency metrics (heavy atom count = 21, logP = 3.11, PSA = 21.7 Ų) position it as a fragment-like starting point, whereas the thiophene (MW 348.4) and CF3-phenyl (MW 410.37) analogs exceed typical fragment library MW cutoffs . Procurement for FBDD libraries should specify the racemic mixture unless single-enantiomer material is explicitly required for crystallography.

Conformational Restriction Studies in Medicinal Chemistry SAR Campaigns

The compound's rotatable bond count of zero—a consequence of the direct azetidine-oxadiazole C–C linkage—makes it a useful tool for evaluating the role of conformational pre-organization in target binding . In SAR campaigns, this compound can serve as the rigid reference point against which flexible analogs (e.g., those with benzylic, amide, or ether linkages at the oxadiazole 3-position) are compared. Any potency difference between the rigid methyl analog and more flexible congeners can be partially attributed to conformational entropy effects, provided that physicochemical property differences are properly controlled for.

Hippo Pathway Chemical Biology: YAP/TAZ-TEAD PPI Inhibitor Tool Compound with Defined Patent Pedigree

The compound resides within the granted claims of US Patent 11,661,403 B2 (Vivace Therapeutics) describing oxadiazole-based YAP/TAZ-TEAD inhibitors [1]. For academic or industrial laboratories investigating Hippo pathway biology, this compound offers a structurally characterized entry point into this target class with a clear patent pedigree, facilitating freedom-to-operate assessment and literature contextualization. However, users must independently verify target engagement and cellular activity, as specific IC50 data for this individual compound are not publicly available. The compound should be benchmarked against established tool compounds (e.g., verteporfin for YAP-TEAD disruption) in any experimental workflow.

Chiral SAR Probe for Stereochemistry-Dependent Target Engagement

The single chiral center at the azetidine 3-position (confirmed by mcule.com stereochemical assignment) provides a defined stereochemical variable that is absent in achiral analogs such as the 3-thiophene derivative (CAS 1324662-20-5) . Researchers investigating stereochemistry-dependent binding to YAP/TAZ-TEAD or other targets can procure the racemate for initial screening and, if activity is confirmed, commission chiral separation or enantioselective synthesis to isolate and compare individual enantiomers. The simple stereochemical landscape (one stereocenter vs. multi-stereocenter scaffolds) reduces the complexity and cost of enantiomer resolution.

Quote Request

Request a Quote for 3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.